

An In-depth Technical Guide on the Discovery and History of (+)-Coccinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Coccinine

Cat. No.: B12777487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a montanine-type Amaryllidaceae alkaloid, a class of natural products known for their diverse and potent biological activities. First isolated in the mid-20th century, **(+)-Coccinine** and its congeners have been subjects of interest for their unique chemical structures and potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activity of **(+)-Coccinine**, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and History

The history of **(+)-Coccinine** is intrinsically linked to the broader exploration of alkaloids from the Amaryllidaceae family, a pursuit that began in the late 19th century with the isolation of lycorine in 1877. However, the specific discovery of the montanine class of alkaloids, to which **(+)-Coccinine** belongs, occurred much later.

In 1955, W.C. Wildman and C.J. Kaufman at the National Heart Institute in Bethesda, Maryland, reported the isolation and characterization of a new group of alkaloids from a *Haemanthus* species, a genus within the Amaryllidaceae family. Among these newly identified compounds were coccinine, manthine, and manthidine. This seminal work marked the first

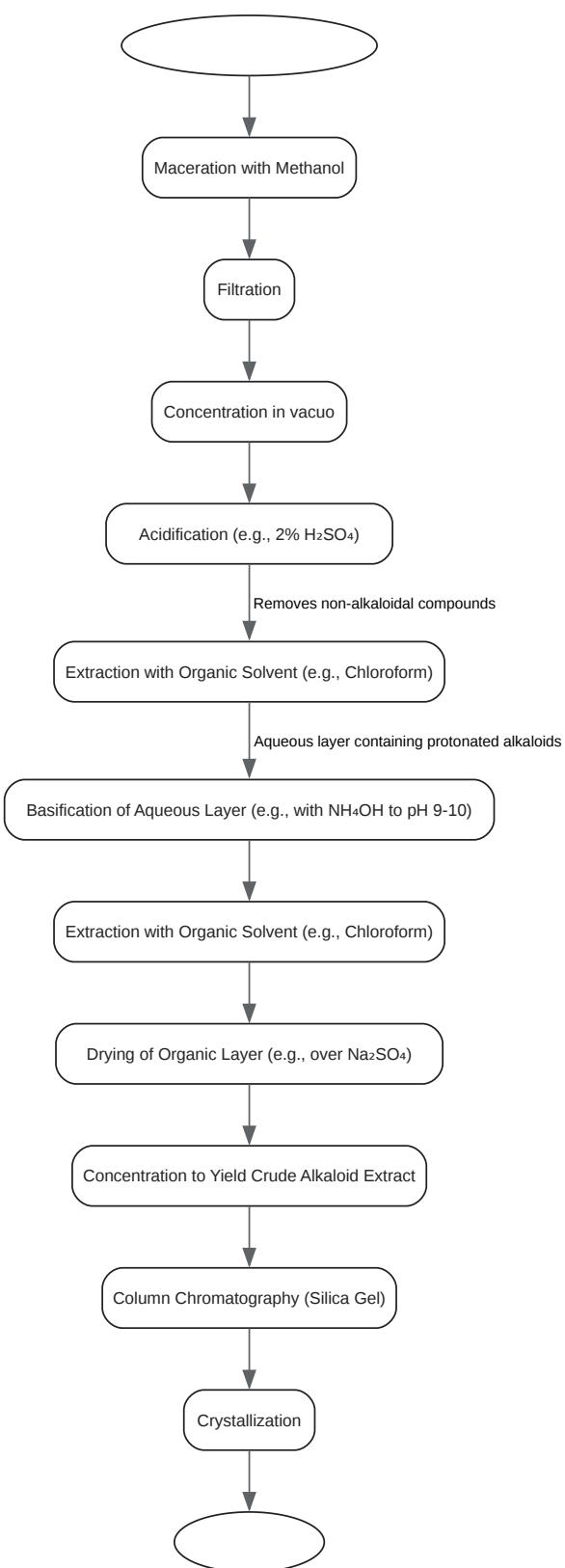
official discovery of **(+)-Coccinine** and laid the foundation for future research into this subclass of alkaloids.

Subsequent phytochemical investigations have identified **(+)-Coccinine** in various other *Haemanthus* species. Notably, *Haemanthus humilis* has been identified as a particularly rich natural source of this alkaloid. Further studies have also confirmed its presence as a major alkaloidal constituent in *Haemanthus coccineus*, *Haemanthus montanus*, and *Haemanthus sanguineus*.

Chemical Properties and Spectroscopic Data

(+)-Coccinine possesses the molecular formula $C_{17}H_{19}NO_4$ and a molecular weight of 301.34 g/mol. It features a pentacyclic 5,11-methanomorphanthridine core structure, which is characteristic of the montanine-type alkaloids. The absolute configuration of the natural enantiomer is (+).

Table 1: Physicochemical and Spectroscopic Data for **(+)-Coccinine**


Property	Value
Molecular Formula	C ₁₇ H ₁₉ NO ₄
Molecular Weight	301.34 g/mol
IUPAC Name	(1R,2S,3S,4aR,5R,11bS)-2-methoxy-2,3,4,4a,5,6-hexahydro-1H-5,11b-(epoxymethano)[1][2]dioxolo[4,5-j]phenanthridin-3-ol
CAS Number	212645-13-1
¹ H NMR (CDCl ₃ , ppm)	Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.
¹³ C NMR (CDCl ₃ , ppm)	Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.
Mass Spectrometry	Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.
Infrared (IR) (cm ⁻¹)	Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.
Optical Rotation	Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information.

Experimental Protocols

Isolation of (+)-Coccinine from Haemanthus Species

The following is a generalized protocol for the acid-base extraction of alkaloids from Haemanthus bulbs, based on common phytochemical procedures. The specific details of the original isolation by Wildman and Kaufman in 1955 may vary.

Workflow for the Isolation of (+)-Coccinine

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **(+)-Coccinine**.

Methodology:

- Extraction: Fresh or dried and powdered bulbs of the Haemanthus species are macerated with methanol at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction.
- Acid-Base Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then acidified (e.g., with 2% sulfuric acid) and partitioned with an organic solvent like chloroform to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium hydroxide to pH 9-10) and re-extracted with chloroform.
- Purification: The chloroform extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the individual alkaloids.
- Crystallization: Fractions containing **(+)-Coccinine** are identified by thin-layer chromatography, combined, and the solvent is evaporated. The purified **(+)-Coccinine** is then obtained by crystallization from a suitable solvent system.

Total Synthesis of **(±)-Coccinine**

The first stereoselective total synthesis of **(±)-coccinine** was reported by Hoshino and coworkers. The synthetic strategy for montanine-type alkaloids often involves the construction of the key bridged pentacyclic ring system. While the specific step-by-step protocol from the original publication is highly detailed, the general approach for synthesizing the core structure is outlined below.

Retrosynthetic Analysis of a Montanine-Type Alkaloid

[Click to download full resolution via product page](#)

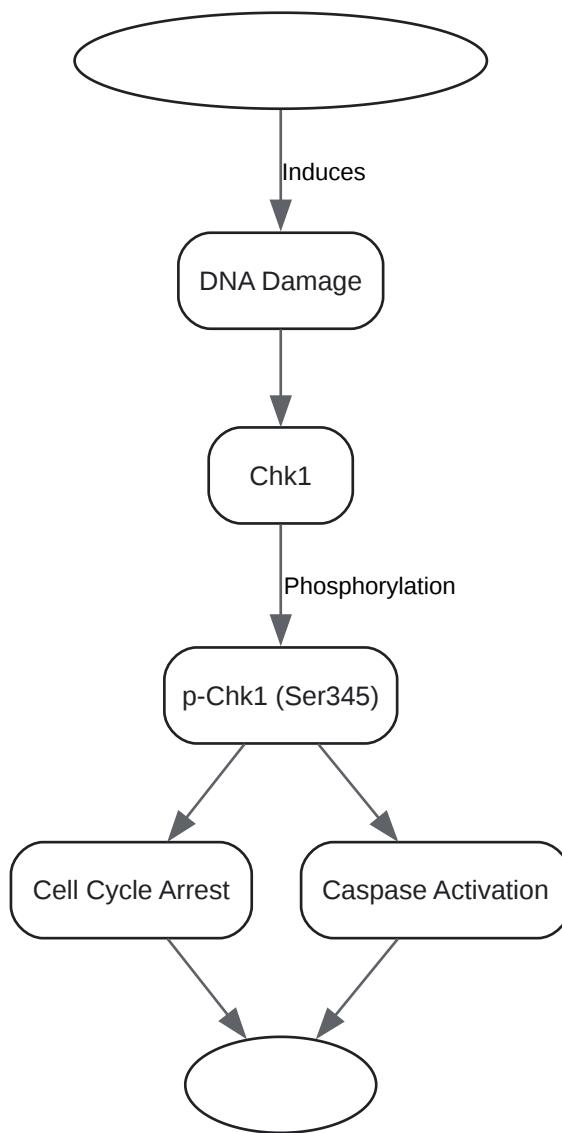
Caption: A simplified retrosynthetic approach to montanine-type alkaloids.

A common synthetic strategy involves an intramolecular cyclization to form the characteristic 5,11-methanomorphanthridine core. This is often preceded by the construction of a suitably functionalized isoquinoline or related nitrogen-containing heterocyclic system.

Biological Activity and Mechanism of Action

(+)-Coccinine, along with other montanine-type alkaloids, has demonstrated significant biological activity, particularly cytotoxic effects against cancer cell lines.

Table 2: In Vitro Cytotoxicity of Montanine-Type Alkaloids


Compound	Cell Line(s)	IC ₅₀ (μM)	Reference
Coccinine	Human breast, colon, lung, and melanoma cancer cell lines	Significant activity at low micromolar concentrations	Masi et al. (as cited in Koutova et al., 2020)
Montanine	Jurkat, MOLT-4, A549, HT-29, MCF-7, and others	1.04 - 2.30	Al Shammary et al. (as cited in Koutova et al., 2020)[3]
Pancracine	Jurkat, MOLT-4, A549, MCF-7, and others	2.20 - 5.15	Breiterová et al. (as cited in Koutova et al., 2020)[3]

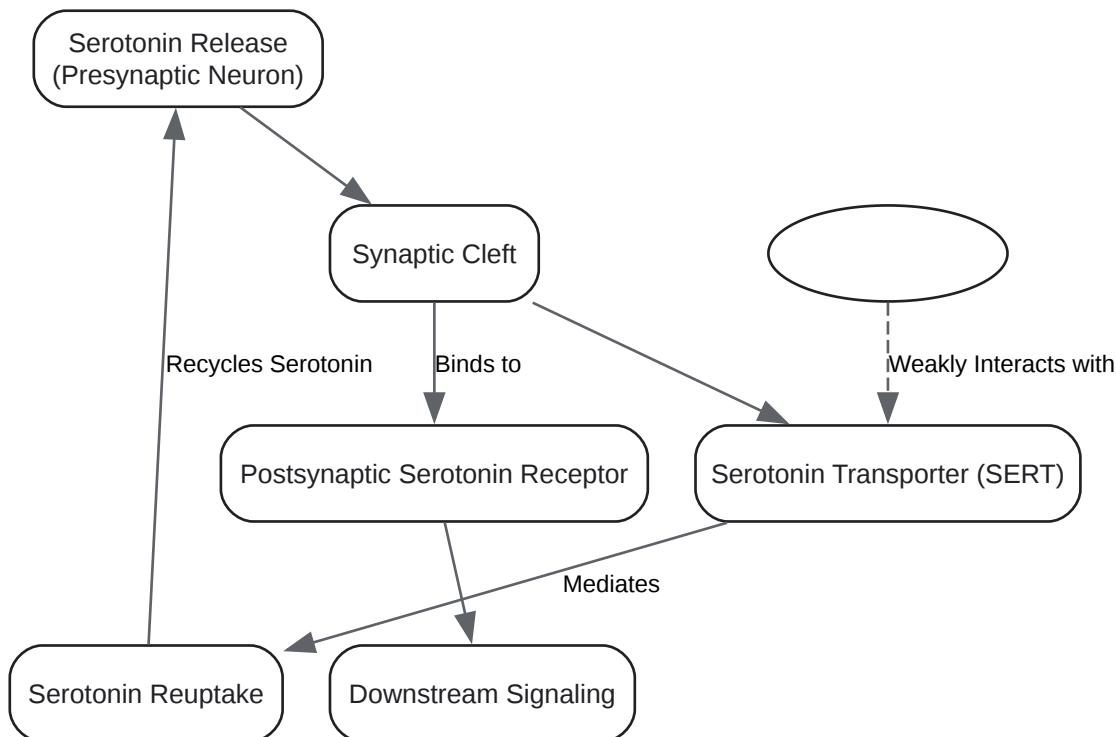
Anticancer Activity and Proposed Mechanism of Action

Studies on the closely related alkaloid, montanine, have provided insights into the potential mechanism of action for this class of compounds. The cytotoxic effects are believed to be mediated through the induction of apoptosis.

Recent research on montanine has shown that it can trigger apoptosis in cancer cells through the activation of caspases and is associated with the upregulation of phosphorylated Checkpoint Kinase 1 (Chk1).[1][4] This suggests that montanine-type alkaloids may exert their anticancer effects by inducing DNA damage and activating cell cycle checkpoints, ultimately leading to programmed cell death.

Proposed Apoptotic Signaling Pathway for Montanine-Type Alkaloids

[Click to download full resolution via product page](#)


Caption: Proposed mechanism of apoptosis induction by montanine-type alkaloids.

Activity at the Serotonin Transporter

In addition to its cytotoxic properties, coccinine has been investigated for its potential effects on the central nervous system. An *in vitro* study explored the affinity of coccinine for the serotonin transporter (SERT), a key protein involved in the regulation of serotonin levels in the brain. While the crude extracts of *Haemanthus* species showed significant affinity for SERT, pure coccinine exhibited lower affinity. This suggests that other components of the plant extract may

contribute more significantly to the observed SERT binding, or that coccinine's primary biological targets lie elsewhere.

Serotonin Transporter (SERT) Signaling Cascade

[Click to download full resolution via product page](#)

Caption: Simplified overview of the serotonin transporter signaling pathway.

Future Directions

The discovery of **(+)-Coccinine** over half a century ago opened a new chapter in the study of Amaryllidaceae alkaloids. While significant progress has been made in understanding its chemistry and biological potential, several areas warrant further investigation. A detailed elucidation of the specific molecular targets and signaling pathways affected by **(+)-Coccinine** is crucial for its development as a potential therapeutic agent. Further structure-activity relationship studies, aided by total synthesis of analogues, could lead to the development of more potent and selective compounds. As our understanding of the complex biology of cancer and neurological disorders grows, the unique scaffold of **(+)-Coccinine** and its congeners may offer novel avenues for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid montanine on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Aspects of Montanine-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and History of (+)-Coccinine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12777487#discovery-and-history-of-coccinine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com